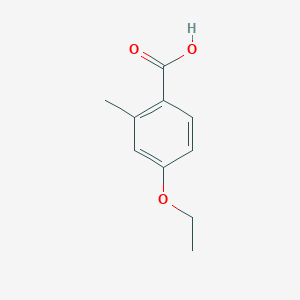

4-乙氧基-2-甲基苯甲酸

描述

4-Ethoxy-2-methylbenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the provided papers do not directly discuss 4-ethoxy-2-methylbenzoic acid, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the properties and potential applications of 4-ethoxy-2-methylbenzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of benzoic acid derivatives. For instance, the synthesis of quinazolinone derivatives from 2-ethoxy-(4H)-3,1-benzoxazin-4-one involves reactions with nitrogen nucleophiles, suggesting that similar strategies could be employed for synthesizing derivatives of 4-ethoxy-2-methylbenzoic acid . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid through a series of reactions including methylation, thiocyanation, ethylation, and oxidation indicates a multi-step process that could be adapted for the synthesis of 4-ethoxy-2-methylbenzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using various spectroscopic techniques. For example, the structure of methyl 4-hydroxybenzoate was determined using single crystal X-ray diffraction, and Hirshfeld surface analysis was used to understand intermolecular interactions . These techniques could similarly be applied to determine the molecular structure of 4-ethoxy-2-methylbenzoic acid and to analyze its intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives with various nucleophiles can lead to the formation of a wide range of products. The study of 2-ethoxy-(4H)-3,1-benzoxazin-4-one's reactivity with nitrogen and sulfur nucleophiles provides insights into the types of chemical reactions that 4-ethoxy-2-methylbenzoic acid might undergo . Additionally, the synthesis of 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester demonstrates the potential for creating ester derivatives of benzoic acid compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be characterized through experimental and computational methods. For instance, the study of methyl 4-hydroxybenzoate included computational calculations using Hartree Fock and Density Functional Theory to correlate with experimental data . Similarly, the antioxidant activity, spectroscopic properties, and thermodynamic characteristics of 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate were investigated both theoretically and experimentally . These approaches could be used to determine the physical and chemical properties of 4-ethoxy-2-methylbenzoic acid.

Relevant Case Studies

A relevant case study involving a structurally related compound, 4-ethoxybenzoic acid, demonstrated its potential as an anti-pathogenic and anti-biofilm agent against Staphylococcus aureus. The study showed that 4-ethoxybenzoic acid could inhibit biofilm formation and potentiate the biofilm sensitivity to vancomycin, indicating its potential use in medical applications . This suggests that 4-ethoxy-2-methylbenzoic acid could also possess similar bioactive properties, warranting further investigation.

科学研究应用

合成和化学应用

4-乙氧基-2-甲基苯甲酸及其衍生物在化学合成领域中具有重要意义,并具有各种应用。例如,Salman等人(2002年)描述了一种有效的合成方法,用于从相关化合物2-羟基-4-甲基苯甲酸(Salman et al., 2002)制备雷帕格林,一种口服降糖药的关键中间体。此外,Amarnath和Palaniappan(2005年)报道了该化合物在合成新类聚苯胺掺杂剂方面的潜力,增强了其电学性能(Amarnath & Palaniappan, 2005)。

生物和药物研究

在生物和药物研究领域,4-乙氧基-2-甲基苯甲酸的衍生物显示出显著的前景。Rogers等人(1964年)证明了4-氨基-2-乙氧基苯甲酸的抗球虫活性,表明其在治疗寄生虫感染中的潜力(Rogers et al., 1964)。此外,Pi等人(2018年)探索了联苯基羧酸作为吲哚C-H键的选择性功能化的质子穿梭体,表明其在开发新的药物应用化合物方面的实用性(Pi et al., 2018)。

安全和危害

属性

IUPAC Name |

4-ethoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJNAEZUNKBQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901611 | |

| Record name | NoName_744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)